molecular formula C24H24N4O2 B14272684 (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile CAS No. 153196-66-8

(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile

Cat. No.: B14272684
CAS No.: 153196-66-8
M. Wt: 400.5 g/mol
InChI Key: HCWYOUDPFPWCMP-UHFFFAOYSA-N
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Description

(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes a butyl group, a phenyl group with a methoxyethoxy substituent, and a tricarbonitrile ethene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile typically involves multiple steps, including the formation of the phenylamino group, the introduction of the butyl group, and the addition of the tricarbonitrile ethene moiety. Common reagents used in these reactions include butyl bromide, 4-(2-methoxyethoxy)aniline, and malononitrile. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tricarbonitrile group to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in an ethanol solution.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated or nitrated phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new pharmaceuticals and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising compound for the treatment of diseases such as cancer and neurodegenerative disorders.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and nanotechnology.

Mechanism of Action

The mechanism of action of (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

153196-66-8

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-[N-butyl-4-(2-methoxyethoxy)anilino]phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C24H24N4O2/c1-3-4-13-28(22-9-11-23(12-10-22)30-15-14-29-2)21-7-5-19(6-8-21)24(18-27)20(16-25)17-26/h5-12H,3-4,13-15H2,1-2H3

InChI Key

HCWYOUDPFPWCMP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=C(C=C1)C(=C(C#N)C#N)C#N)C2=CC=C(C=C2)OCCOC

Origin of Product

United States

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